IRL 1038

Description

Propriétés

IUPAC Name |

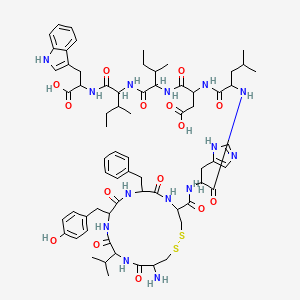

3-[[2-[[2-[[16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETKRDJJNWJFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H92N14O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1409.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Prevalence and Fundamental Significance in Proteins and Peptides

Contribution to Protein Tertiary and Quaternary Structure Stability

The disulfide bonds in endothelin-1 (B181129) are fundamental to its three-dimensional structure, providing significant stability to the molecule. oup.commdpi.com These covalent cross-links are crucial for maintaining the specific conformation required for receptor binding and biological function. scispace.comoup.com

Conformation Stabilization of Polypeptide Chains

Studies involving the synthesis of ET-1 analogues where one or both disulfide bonds were removed (by replacing cysteine with alanine) demonstrated that while the bonds are not absolutely essential for some level of agonist activity, they are crucial for maintaining the native tertiary structure and full potency. oup.comnih.gov Even without the bonds, the peptide analogues retained some features of the original conformation, but their affinity and efficacy were modestly reduced. oup.com This highlights the primary role of the disulfide bridges in stabilizing the biologically active conformation. nih.gov

Influence on Protein Structural Dynamics and Flexibility

This combination of a rigid core and a flexible tail is critical for its function. The core structure is responsible for receptor affinity, while the flexible C-terminal tail is believed to contain the binding site that interacts with the receptor. atsjournals.org The disulfide bonds, therefore, influence the protein's dynamics by organizing the peptide into distinct domains of stability and flexibility, allowing for the precise interactions needed for receptor activation. oup.com During oxidative folding, the formation of the native disulfide bonds (Cys1–Cys15 and Cys3–Cys11) is the major pathway, indicating a thermodynamically favored and stable structure. mdpi.com

Disulfide Bonds in the Regulation of Protein Activity

The disulfide linkage involving the 11th and 15th cysteine positions is not merely structural; it is intimately involved in regulating the biological activity of peptides like endothelin-1.

Redox-Active Disulfides and Cellular Redox Homeostasis

Endothelin-1 is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in various cells. portlandpress.comphysiology.org This process is often mediated through its receptors, particularly the ETA receptor, and involves the activation of enzymes like NADPH oxidase. portlandpress.comahajournals.org

The cellular redox environment can, in turn, influence protein function. Protein disulfide isomerase (PDI), an enzyme that catalyzes disulfide interchange reactions, is upregulated under hypoxic conditions and can be regulated by ET-1. ashpublications.org Studies have shown that ET-1 can increase PDI expression, and the ROS production induced by ET-1 can be blocked by ETB receptor antagonists. ashpublications.org This suggests a feedback loop where ET-1 influences cellular redox status, which can then modulate the activity of various proteins, including those involved in signaling pathways. For instance, resveratrol, an antioxidant, has been shown to inhibit ET-1 gene expression by reducing ROS formation and inhibiting the ERK1/2 signaling pathway, which is known to be redox-sensitive. ahajournals.org

Allosteric Modulation of Protein Function via Disulfide Linkages

The interaction of ET-1 with its G-protein coupled receptors (GPCRs) is complex and involves more than a simple lock-and-key mechanism. The disulfide-constrained structure of ET-1 is essential for high-affinity binding to its receptors, such as the ETA and ETB subtypes. frontiersin.orgresearchgate.net The binding is characterized by a particularly slow dissociation rate, leading to long-lasting physiological effects. nih.govresearchgate.net

The structural integrity conferred by the disulfide bonds allows the peptide to engage with multiple sites on its receptor, a hallmark of allosteric modulation. researchgate.netresearchgate.net Research on ET-1 analogues and receptor mutations suggests that the peptide interacts with several regions of the receptor, and the disulfide bonds are critical for maintaining the conformation necessary for these multi-point interactions. researchgate.net Furthermore, a direct role for the Cys1-Cys15 disulfide bridge in a disulfide exchange mechanism at the receptor level has been proposed, suggesting it may actively participate in the receptor activation process beyond simply maintaining structure. nih.gov

Role in Specific Biological Processes and Macromolecules

The disulfide bonds of endothelin-1 are central to its role in a wide array of physiological and pathophysiological processes, primarily through its interaction with endothelin receptors.

ET-1 is the most potent vasoconstrictor known and is a key regulator of blood pressure and vascular tone. rcsb.orgmdpi.com The Cys1-Cys15 and Cys3-Cys11 disulfide bonds are indispensable for this potent vasoconstrictor activity. scispace.com The peptide exerts its effects by binding to ETA receptors on vascular smooth muscle cells, triggering a cascade that leads to cell contraction. bjbms.orgfrontiersin.org It also binds to ETB receptors on endothelial cells, which can lead to vasodilation through nitric oxide release, or vasoconstriction when these receptors are on smooth muscle cells. frontiersin.orgphysiology.org

Beyond its vascular effects, the ET-1 system, defined by its unique disulfide-bonded structure, is implicated in numerous other processes:

Cell Proliferation and Tissue Remodeling : ET-1 acts as a mitogen, stimulating the growth of smooth muscle cells, fibroblasts, and myocytes. atsjournals.org This contributes to vascular and cardiac hypertrophy and the tissue remodeling seen in diseases like pulmonary hypertension and fibrosis. atsjournals.orgportlandpress.com

Inflammation : ET-1 can function as a pro-inflammatory cytokine, stimulating fibroblast chemotaxis and the release of other inflammatory mediators. atsjournals.org

Disease Pathophysiology : Dysregulation of the ET-1 system is linked to hypertension, pulmonary arterial hypertension, cancer, and Alzheimer's disease. rcsb.orgatsjournals.orgmdpi.com Endothelin receptor antagonists, drugs that block the action of ET-1, are used in the treatment of conditions like pulmonary arterial hypertension, underscoring the clinical relevance of the peptide's structure and function. mdpi.com

The table below summarizes key findings related to the disulfide bonds in Endothelin-1.

| Research Finding | Molecule(s) Studied | Key Conclusion | Reference(s) |

| Structural Architecture | Endothelin-1 (ET-1) | Adopts a bicyclic structure with two disulfide bonds (Cys1-Cys15, Cys3-Cys11) creating a stable core. | nih.gov |

| Conformational Stability | ET-1 and Alanine Analogues | Disulfide bonds are not absolutely essential for activity but are crucial for maintaining the native tertiary structure and full potency. | oup.com, nih.gov |

| Structural Dynamics | Endothelin-1 (ET-1) | The peptide has a rigid core stabilized by disulfide bonds and a flexible C-terminal tail. | nih.gov, nih.gov |

| Receptor Binding | ET-1, ET-1 Analogues | The disulfide-constrained structure is required for high-affinity, slow-dissociation binding to endothelin receptors. | researchgate.net |

| Biological Activity | Endothelin-1 (ET-1) | The intramolecular disulfide bridges are crucial for the potent vasoconstrictor activity of endothelins. | scispace.com |

| Redox Signaling | ET-1, Endothelial Cells | ET-1 induces reactive oxygen species (ROS) production via its receptors, linking it to cellular redox homeostasis. | portlandpress.com, physiology.org |

| Disease Involvement | Endothelin-1 (ET-1) | The unique disulfide-bonded structure is central to ET-1's role in hypertension, fibrosis, and inflammation. | atsjournals.org, rcsb.org |

Disulfide Bond Contribution to Enzymatic Catalysis and Active Site Integrity

Disulfide bonds are crucial for the catalytic function and structural integrity of many enzymes, particularly those that operate in extracellular or oxidizing environments. creative-proteomics.com They contribute to maintaining the precise three-dimensional conformation of the active site, ensuring that catalytic residues are correctly oriented for substrate binding and catalysis. creative-proteomics.com

In some enzymes, disulfide bonds directly participate in the catalytic mechanism or are located near the active site to maintain its geometry. For instance, in a unique alkaline phosphatase, a disulfide bond (Cys90-Cys126) is situated near the active site and is thought to be crucial for maintaining the geometry of the catalytic residue. researchgate.net Molecular dynamics simulations of phytase B from Aspergillus niger have revealed that while none of the disulfide bonds are directly in the catalytic pocket, their presence is essential for maintaining the native conformation of the active site. bioinformation.net The breakage of these bonds leads to conformational changes that alter the shape of the active-site pocket, resulting in a loss of catalytic activity. bioinformation.net

The role of disulfide bonds in active site integrity is further highlighted by their ability to stabilize specific secondary structures that are critical for catalysis. In phytase B, disulfide bonds stabilize a β-sheet containing a key active site residue while destabilizing an α-helix with another catalytic residue, demonstrating a delicate balance that fine-tunes the active site's structure. bioinformation.net This illustrates that the contribution of disulfide bonds to enzymatic function is not merely structural stabilization but a precise mechanism for ensuring the optimal architecture of the catalytic center. creative-proteomics.combioinformation.net

| Enzyme | Number of Disulfide Bonds | Role of Disulfide Bonds |

| Ribonuclease A (RNase A) | 4 | Crucial for maintaining catalytic conformation and overall stability. creative-proteomics.comwisc.edu |

| Lysozyme | 4 | Stabilizes the compact, globular fold required for hydrolytic activity. creative-proteomics.com |

| Tissue Plasminogen Activator (tPA) | Multiple | Maintains the domain architecture essential for fibrin (B1330869) binding and proteolytic activity. creative-proteomics.com |

| Alkaline Phosphatase (SPAP) | 3 | A unique disulfide bond (Cys90-Cys126) helps maintain the active site geometry. researchgate.net |

| Phytase B | 5 | Essential for maintaining the native conformation of the catalytic site, though not directly within it. bioinformation.net |

Structural Integrity of Antibodies and Therapeutic Proteins

Disulfide bonds are fundamental to the structural integrity and function of antibodies (immunoglobulins) and other therapeutic proteins. creative-proteomics.comrapidnovor.com In monoclonal antibodies (mAbs), a major class of biotherapeutics, a conserved pattern of inter- and intrachain disulfide bonds is essential for their characteristic Y-shaped structure and biological activity. frontiersin.orgrapidnovor.com

Immunoglobulin G (IgG), the most common antibody isotype used in therapeutics, consists of two identical heavy chains and two identical light chains. frontiersin.org These chains are linked by interchain disulfide bonds in the hinge region, while intrachain disulfide bonds stabilize the individual immunoglobulin domains of both the heavy and light chains. rapidnovor.com These bonds are critical for:

Maintaining Tertiary and Quaternary Structure: Disulfide bonds provide mechanical stabilization to the protein's folded structure, protecting it from the harsh extracellular environment. frontiersin.orgrapidnovor.com

Ensuring Proper Assembly: They facilitate the correct assembly of heavy and light chains into a functional antibody molecule. rapidnovor.com

Antigen Binding: The stability conferred by disulfide bonds is vital for maintaining the correct conformation of the antigen-binding (Fab) regions, thus ensuring high-affinity antigen recognition. creative-proteomics.comrapidnovor.com

Effector Functions: The structural integrity of the fragment crystallizable (Fc) region, stabilized by disulfide bonds, is crucial for interactions with immune cells and the complement system. rapidnovor.com

The number and location of interchain disulfide bonds can vary between different IgG subclasses, which can impact their structural stability and flexibility. creative-proteomics.com For example, the increased number of interchain disulfide bonds in IgG3 may contribute to its enhanced stability. creative-proteomics.com

For therapeutic proteins, the correct formation of disulfide bonds is a critical quality attribute that is closely monitored during manufacturing. frontiersin.org Incorrect disulfide bond formation or their reduction can lead to misfolded proteins, aggregation, reduced potency, and potential immunogenicity. creative-proteomics.comfrontiersin.org

| Protein | Type of Disulfide Bonds | Function |

| Immunoglobulin G (IgG) | Interchain and Intrachain | Link heavy and light chains; stabilize individual domains; maintain antigen-binding site conformation and overall structural integrity. frontiersin.orgrapidnovor.com |

| Insulin (B600854) | Interchain and Intrachain | Connects the A and B chains, with an additional intrachain bond in the A-chain, crucial for its hormonal function. creative-proteomics.com |

| Albumin | Intrachain | Contains 17 disulfide bonds that maintain its globular shape and stability in the circulatory system. creative-proteomics.com |

Disulfide Bonds in Toxin Structures and Receptor Ligand Binding

Disulfide bonds are a common feature in the structures of many animal toxins and play a crucial role in their stability, structure, and interaction with receptors. These toxins, often small peptides, utilize a scaffold of disulfide bonds to maintain a rigid and well-defined three-dimensional structure that is optimal for binding to their specific targets, such as ion channels or receptors. frontiersin.orgnih.gov

For example, α-conotoxins, neurotoxic peptides from the venom of marine cone snails, contain two disulfide bonds that are essential for their ability to selectively bind to nicotinic acetylcholine (B1216132) receptors. nih.gov The disulfide bonds lock the peptide into a specific conformation that presents the key residues for receptor interaction. frontiersin.orgnih.gov Studies on different disulfide isomers of α-conotoxin GI have shown that only the native disulfide connectivity results in a stable, well-defined structure with high binding affinity, while non-native isomers are conformationally heterogeneous and have reduced activity. nih.gov This highlights the critical role of the disulfide bond framework in determining the biological function of these toxins. nih.gov

Disulfide bonds are also important in the interaction between ligands and their receptors. Many cell surface receptors, such as G-protein-coupled receptors (GPCRs) and integrins, contain disulfide bonds in their extracellular domains. creative-proteomics.com These bonds help to stabilize the ligand-binding pocket and can influence the conformational changes required for receptor activation and signal transduction. creative-proteomics.commetwarebio.com

In the context of viral proteins, disulfide bonds are critical for the function of envelope glycoproteins that mediate host cell entry. The HIV envelope glycoprotein (B1211001) gp120 is rich in disulfide bonds that support the structure of its CD4 receptor-binding site. creative-proteomics.com Similarly, the spike protein of SARS-CoV-2 contains several disulfide bonds in its receptor-binding domain (RBD) that are crucial for its interaction with the ACE2 receptor. creative-proteomics.com

| Toxin/Ligand | Receptor/Target | Role of Disulfide Bonds |

| α-Conotoxin GI | Nicotinic Acetylcholine Receptor (nAChR) | Stabilizes the peptide's structure for selective binding to the receptor. nih.gov |

| HIV gp120 | CD4 Receptor | Supports the structure of the receptor-binding site. creative-proteomics.com |

| SARS-CoV-2 Spike Protein | ACE2 Receptor | Critical for the stability of the receptor-binding domain (RBD) and its interaction with the ACE2 receptor. creative-proteomics.com |

| Diphtheria Toxin | Target Cell Membrane | Connects the A and B domains; must be cleaved for the catalytic subunit to enter the cytosol. creative-proteomics.com |

Role of Disulfide Bonds in Oligomeric Protein Assembly

Disulfide bonds play a significant role in the assembly and stabilization of oligomeric proteins, which are proteins composed of multiple polypeptide subunits. nih.gov In many secreted and cell-surface proteins, the individual subunits are covalently linked by interchain disulfide bonds, which helps to stabilize the quaternary structure of the complex in the extracellular environment. nih.gov

The formation of these intermolecular disulfide bonds is a carefully controlled process that often occurs within the endoplasmic reticulum (ER). nih.gov This process ensures that only correctly folded and assembled subunits are linked together before the protein complex is secreted from the cell. nih.gov

A prime example of the role of disulfide bonds in oligomeric assembly is the formation of antibodies, where interchain disulfide bonds link the heavy and light chains to form the functional heterotetrameric molecule. rapidnovor.com Similarly, in some viral envelope proteins, disulfide bonds link different protein subunits together to form the spikes that are essential for host cell recognition and entry.

The formation of disulfide-linked oligomers is not always beneficial. In some cases, the incorrect formation of intermolecular disulfide bonds can lead to protein aggregation, which is associated with a number of diseases. rsc.org For instance, in some neurodegenerative diseases, the formation of disulfide-linked oligomers of proteins like amyloid-beta can contribute to the formation of toxic aggregates. metwarebio.com

The process of disulfide bond formation in oligomeric proteins can be complex, especially when both native and non-native disulfide bonds can form. mdpi.com The cell has evolved sophisticated quality control mechanisms, involving enzymes like protein disulfide isomerases (PDIs), to ensure the correct pairing of cysteines and the formation of functional oligomeric complexes. nih.govmdpi.com

Mechanisms and Enzymology of Disulfide Bond Formation and Isomerization

Cellular Environments Promoting Disulfide Bond Formation

The formation of stable disulfide bonds is largely segregated to specific cellular compartments that possess an oxidizing environment, in contrast to the highly reducing environment of the cytoplasm. neb.comroyalsocietypublishing.org

Oxidizing Milieu of the Endoplasmic Reticulum (ER)

The endoplasmic reticulum (ER) is the primary site for disulfide bond formation in eukaryotic cells. neb.comresearchgate.netcfsciences.com Its lumen provides a unique and highly oxidizing environment, which is essential for the proper folding and maturation of a vast number of secretory and membrane proteins. nih.govnih.gov This oxidizing potential is largely maintained by a high ratio of oxidized glutathione (B108866) (GSSG) to reduced glutathione (GSH), approximately 3:1, which starkly contrasts with the highly reducing GSH:GSSG ratio of about 100:1 in the cytosol. nih.gov This environment prevents the accumulation of unfolded proteins and facilitates the formation of disulfide bonds necessary for protein stability and maturation. nih.gov The process of oxidative protein folding in the ER is not spontaneous but is catalyzed by a dedicated enzymatic machinery. nih.govrsc.org

Disulfide Bond Formation in Other Cellular Compartments

While the ER is the principal site, disulfide bond formation also occurs in other cellular compartments, each with its own specialized machinery.

Mitochondria: The mitochondrial intermembrane space (IMS) is another key oxidizing compartment within eukaryotic cells where enzyme-catalyzed disulfide bond formation takes place. researchgate.netnih.govnih.gov This process is crucial for the import and folding of a subset of mitochondrial proteins. researchgate.netresearchgate.net The machinery in the IMS, though mechanistically distinct, shares functional similarities with the ER system. nih.gov The key players in the mitochondrial IMS are the sulfhydryl oxidase Erv1 and the redox-dependent receptor Mia40, which work together in a disulfide relay system. nih.govresearchgate.net

Cytosol: The cytosol is generally considered a reducing environment, which disfavors the formation of stable disulfide bonds. neb.comreddit.com However, under certain conditions, such as during viral infections or cellular stress, controlled disulfide bond formation can occur in the cytoplasm. portlandpress.com Some organisms, particularly hyperthermophiles, have natural mechanisms for cytoplasmic disulfide bond formation. portlandpress.com Additionally, some cytosolic proteins, like thioredoxin, form transient disulfide bonds as part of their catalytic cycles. creative-proteomics.com

Enzymatic Machinery of Disulfide Bond Biogenesis and Rearrangement

The formation and isomerization of disulfide bonds are catalyzed by a diverse array of enzymes known as oxidoreductases. These enzymes facilitate the transfer of electrons and ensure the correct pairing of cysteine residues.

Protein Disulfide Isomerase (PDI) Family and Catalytic Mechanisms

The Protein Disulfide Isomerase (PDI) family is a group of enzymes primarily located in the ER that are central to disulfide bond formation and rearrangement. bmbreports.orgresearchgate.net PDI itself is a highly abundant and multifunctional protein. bmbreports.orgfrontiersin.org

Catalytic Activities: PDI exhibits three main catalytic activities: thiol-disulfide oxidoreductase, disulfide isomerase, and redox-dependent chaperone. frontiersin.org It can introduce new disulfide bonds into nascent polypeptides (oxidation), break incorrect disulfide bonds (reduction), and rearrange non-native disulfides into their correct, native configuration (isomerization). frontiersin.orgmdpi.com

Catalytic Mechanism: PDI contains thioredoxin-like domains with a conserved CXXC active site motif. frontiersin.orgmdpi.com The cysteine residues within this motif are responsible for the thiol-disulfide exchange reactions with substrate proteins. researchgate.net For isomerization to occur, PDI can utilize two main mechanisms: a direct isomerization where disulfide bonds are shuffled while the substrate is bound to PDI, or a "reduction/oxidation cycle" where an incorrect disulfide is first reduced and then re-oxidized to the correct conformation. mdpi.com The efficiency of PDI is enhanced by the synergistic action of its catalytic and substrate-binding domains. embopress.org

Ero1 and Other Oxidoreductases in Disulfide Transfer Pathways

Ero1 (Endoplasmic Reticulum Oxidoreductin 1) is a key FAD-dependent enzyme that generates disulfide bonds de novo and is a primary source of oxidizing equivalents in the ER. nih.govwikipedia.org

Ero1-PDI Pathway: Ero1 functions in a protein relay system with PDI. nih.govebi.ac.uk Ero1 becomes oxidized by molecular oxygen and, in turn, oxidizes PDI. royalsocietypublishing.orgnih.gov The oxidized PDI then directly transfers the disulfide bond to a folding protein. wikipedia.org This process ensures a robust driving force for disulfide formation. nih.gov The interaction between Ero1 and PDI is tightly regulated to maintain redox homeostasis within the ER and to prevent excessive production of reactive oxygen species, a byproduct of Ero1 activity. ebi.ac.uklife-science-alliance.org

Other Oxidoreductases: Besides the primary Ero1-PDI pathway, other enzymes contribute to maintaining the ER's oxidizing capacity. These include:

Peroxiredoxin IV (PRDX4): This enzyme can catalyze a parallel oxidation pathway, providing an alternative route for disulfide bond formation. nih.gov

Vitamin K epoxide reductase (VKOR): VKOR has been identified as a significant contributor to disulfide bond formation within the ER. nih.govnih.gov

Quiescin sulfhydryl oxidase (QSOX): This enzyme can directly oxidize substrates in the secretory pathway and the extracellular matrix. nih.govmdpi.com

Dsb System in Prokaryotic Disulfide Bond Formation

In prokaryotes, such as E. coli, disulfide bond formation occurs primarily in the periplasmic space and is catalyzed by the Dsb (disulfide bond formation) family of proteins. mdpi.comresearchgate.net This system is functionally analogous to the ER machinery in eukaryotes but consists of a distinct set of enzymes. neb.com

Oxidative Pathway (DsbA-DsbB): The primary oxidase in the E. coli periplasm is DsbA, a potent protein oxidase that rapidly donates its disulfide bond to newly translocated proteins. nih.govresearchgate.net DsbA itself is then reoxidized by the inner membrane protein DsbB, which transfers electrons to the respiratory chain, with oxygen often being the terminal electron acceptor. nih.govresearchgate.net

Isomerization Pathway (DsbC-DsbD): DsbA lacks proofreading activity and can introduce incorrect disulfide bonds. mdpi.com The isomerization of these non-native disulfides is primarily carried out by DsbC. nih.gov DsbC is maintained in its active, reduced state by the inner membrane protein DsbD, which shuttles reducing equivalents from the cytoplasm (specifically from thioredoxin and ultimately NADPH). researchgate.netnih.gov This separation of oxidative and isomerization pathways is a key feature of the prokaryotic system. rsc.orgresearchgate.net Other Dsb proteins, such as DsbG, also participate in disulfide isomerization. rsc.org

Interactive Data Tables

Table 1: Key Enzymes in Disulfide Bond Formation and Isomerization

| Enzyme Family/Protein | Primary Location | Key Function(s) | Interacting Partners |

|---|---|---|---|

| Protein Disulfide Isomerase (PDI) Family | Endoplasmic Reticulum (Eukaryotes) | Oxidation, Reduction, Isomerization, Chaperone | Ero1, Substrate Proteins |

| Ero1 (ER Oxidoreductin 1) | Endoplasmic Reticulum (Eukaryotes) | De novo disulfide bond formation, PDI oxidation | PDI, Molecular Oxygen |

| Peroxiredoxin IV (PRDX4) | Endoplasmic Reticulum (Eukaryotes) | Parallel disulfide bond formation | PDI |

| Vitamin K epoxide reductase (VKOR) | Endoplasmic Reticulum (Eukaryotes), Chloroplasts (Plants) | Disulfide bond formation | PDI |

| Quiescin sulfhydryl oxidase (QSOX) | Secretory Pathway, Extracellular Matrix | Direct oxidation of substrates | Substrate Proteins |

| Mia40/Erv1 System | Mitochondrial Intermembrane Space | Disulfide relay for protein import and folding | Substrate Proteins |

| DsbA | Periplasm (Prokaryotes) | Primary oxidase, donates disulfide bonds | DsbB, Substrate Proteins |

| DsbB | Inner Membrane (Prokaryotes) | Reoxidizes DsbA | DsbA, Respiratory Chain |

| DsbC | Periplasm (Prokaryotes) | Isomerization of incorrect disulfide bonds | DsbD, Substrate Proteins |

| DsbD | Inner Membrane (Prokaryotes) | Maintains DsbC in a reduced state | DsbC, Cytoplasmic Thioredoxin |

Table 2: Comparison of Cellular Environments for Disulfide Bond Formation

| Cellular Compartment | General Redox State | Key Oxidizing Species/Ratio | Primary Enzymatic Machinery |

|---|---|---|---|

| Endoplasmic Reticulum (ER) | Oxidizing | High GSSG/GSH ratio (~3:1) | PDI family, Ero1, PRDX4, VKOR |

| Mitochondrial Intermembrane Space (IMS) | Oxidizing | Disulfide relay system | Mia40/Erv1 system |

| Cytoplasm | Reducing | High GSH/GSSG ratio (~100:1) | Generally disfavored; transient bonds via thioredoxin |

| Periplasm (Prokaryotes) | Oxidizing | Dsb-mediated oxidation | DsbA-DsbB (oxidation), DsbC-DsbD (isomerization) |

Quiescin Sulfhydryl Oxidase (QSOX) and Thioredoxin-Mediated Pathways

The formation of disulfide bonds is an oxidative process that is often coupled to cellular redox pathways. Two key players in this process are the Quiescin Sulfhydryl Oxidase (QSOX) family of enzymes and the thioredoxin system.

Quiescin Sulfhydryl Oxidase (QSOX):

QSOX enzymes are flavin-dependent oxidases that directly catalyze the formation of disulfide bonds in proteins by reducing molecular oxygen to hydrogen peroxide. nih.govcore.ac.uk These enzymes are particularly efficient in oxidizing unfolded proteins, suggesting a primary role in de novo disulfide bond formation during protein folding. nih.gov

Structurally, QSOX enzymes are multi-domain proteins. nih.govscispace.com Metazoan QSOXs typically possess two thioredoxin (Trx)-like domains, a helical-rich region (HRR), and an Erv/ALR domain which binds the FAD cofactor. nih.gov The first Trx-like domain contains a redox-active CxxC motif (where C is cysteine and x is any amino acid), which is the initial site for receiving reducing equivalents from the substrate protein. nih.govscispace.com A second CxxC motif is located in the Erv/ALR domain, proximal to the FAD. nih.gov A third, more distal CxxC motif is also present, though its role in the oxidation of most substrates appears to be non-essential. nih.govnih.gov

The catalytic mechanism of QSOX involves a relay of electrons. The thiol groups of a reduced substrate protein are first oxidized by the CxxC motif in the Trx domain. The reducing equivalents are then transferred to the proximal CxxC motif in the Erv/ALR domain, and finally to the FAD cofactor. The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide. nih.govacs.org

The substrate specificity of QSOX is broad, with a preference for unfolded or flexible protein regions over small thiol-containing molecules like glutathione. biorxiv.orgscispace.com This suggests that QSOX acts to introduce disulfide bonds into newly synthesized and unfolded polypeptide chains. nih.gov

Table 1: Kinetic Parameters of QSOX from Different Species with Various Substrates

| Enzyme Source | Substrate | kcat (min⁻¹) | Km (µM per thiol) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Human QSOX1 | Reduced RNase | 4320 | 320 ± 35 | 2.2 x 10⁵ | nih.gov |

| Human QSOX1 | Dithiothreitol (B142953) (DTT) | ~2000 | ~10,000 | - | scispace.comresearchgate.net |

| Human QSOX1 | Reduced Glutathione (GSH) | - | >10,000 | >100-fold lower than reduced RNase | scispace.com |

| Avian QSOX | Reduced RNase | 1220 | 120 | 1.8 x 10⁵ | scispace.com |

| Trypanosoma brucei QSOX | Reduced RNase | - | - | >200-fold more effective than glutathione | nih.gov |

| Bovine QSOX1 | Reduced RNase | ~1000 | ~150 | - | core.ac.uk |

Thioredoxin-Mediated Pathways:

In contrast to the oxidative role of QSOX, the thioredoxin (Trx) system is primarily known for its disulfide reductase activity. tandfonline.com This system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, plays a crucial role in maintaining a reducing intracellular environment and in the reduction of incorrectly formed disulfide bonds. tandfonline.com

Thioredoxin itself is a small protein containing a conserved CxxC active site motif. tandfonline.comscispace.com The catalytic cycle involves the Trx active site dithiol attacking a substrate disulfide bond, leading to the formation of a mixed disulfide intermediate between Trx and the substrate. tandfonline.com A second thiol-disulfide exchange reaction then releases the reduced substrate, leaving Trx in its oxidized disulfide form. tandfonline.com

Thioredoxin reductase, a flavoenzyme, then catalyzes the reduction of the oxidized Trx using electrons from NADPH, thus regenerating the active, reduced form of Trx. tandfonline.com There are different classes of TrxR, with mammalian enzymes being high molecular weight selenoproteins containing a C-terminal selenocysteine (B57510) residue that is essential for their catalytic activity. pnas.org

Table 2: Kinetic Parameters of Thioredoxin Reductase (TrxR) from Different Sources

| Enzyme Source | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Human TrxR1 | DTNB | 31.2 ± 1.7 | - | 9.30 ± 0.50 x 10⁵ (for NADPH) | lmaleidykla.lt |

| Human TrxR2 | DTNB | 7.7 ± 0.4 | - | 7.05 ± 0.33 x 10⁵ (for NADPH) | lmaleidykla.lt |

| Drosophila melanogaster TrxR | DmTrx-2 | - | 2-6 | - | pnas.org |

| Entamoeba histolytica TrxR | NADPH | 15 (min⁻¹) | 1.8 | 1.4 x 10⁵ | conicet.gov.ar |

| Entamoeba histolytica TrxR | NADH | 12 (min⁻¹) | 23 | 8.4 x 10⁴ | conicet.gov.ar |

Thiol-Disulfide Exchange Reactions and Disulfide Shuffling

Thiol-disulfide exchange is a fundamental chemical reaction that underpins both the formation and isomerization of disulfide bonds. nih.gov This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom of a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and the release of a new thiol. The reaction proceeds via a trigonal bipyramidal transition state, analogous to an Sₙ2 reaction. nih.gov

The rate of thiol-disulfide exchange is highly dependent on the pKa of the attacking thiol, as the thiolate anion is the reactive species. nih.gov The reaction is generally slow at neutral pH for small molecules but can be significantly accelerated by enzymes. nih.gov

Disulfide Shuffling:

In the context of protein folding, the initial formation of disulfide bonds can often be incorrect, leading to non-native pairings. scispace.com The process of rearranging these incorrect disulfide bonds into their native, functional conformation is known as disulfide shuffling or isomerization. scispace.com This process is crucial for achieving the correct three-dimensional structure of a protein.

Disulfide shuffling is catalyzed by enzymes called protein disulfide isomerases (PDIs). nih.gov PDI is a resident of the endoplasmic reticulum and possesses both isomerase and chaperone-like activity. nih.gov Like thioredoxin, PDI contains thioredoxin-like domains with CxxC active site motifs. scispace.comki.se

The mechanism of PDI-catalyzed disulfide isomerization involves a series of thiol-disulfide exchange reactions. nih.govnih.gov The reduced, dithiol form of PDI can attack a non-native disulfide bond in a substrate protein, forming a mixed disulfide intermediate. nih.gov This intermediate can then be resolved either by another thiol group from the substrate protein or by the second cysteine in the PDI active site, leading to the rearrangement of the disulfide bond. nih.gov PDI can also act as an oxidase to introduce new disulfide bonds or as a reductase to break existing ones, depending on the redox state of its active site and the surrounding environment. nih.gov Recent studies have shown that PDI can catalyze disulfide bond isomerization with a high efficiency, with a kcat/KM of 1.7 × 10⁵ M⁻¹s⁻¹ for a model peptide substrate. acs.org

Table 3: Second-Order Rate Constants for Selected Thiol-Disulfide Exchange Reactions

| Reactants | Rate Constant (M⁻¹s⁻¹) at pH 7 | Reference |

|---|---|---|

| Non-catalyzed reaction (general range) | 0.1 - 10 | nih.govresearchgate.net |

| Enzyme-catalyzed reaction (general range) | 10⁴ - 10⁶ | nih.govresearchgate.net |

| Glutathione + Dithiothreitol | - | pnas.org |

| Penicillamine + Cystine | - | cdnsciencepub.com |

| Prdx2 + Glutathione (exchange-mediated glutathionylation) | 1.5 | researchgate.net |

Non-Canonical Disulfide Formation Pathways (e.g., Polysulfides in Anaerobic Conditions)

While the enzymatic pathways described above are predominant in aerobic organisms, alternative mechanisms for disulfide bond formation exist, particularly in anaerobic environments. One such non-canonical pathway involves polysulfides.

Polysulfides (Sₓ²⁻) are common in anaerobic, microbially active environments. nih.govasm.org Recent research has revealed that polysulfides can efficiently mediate the formation of protein disulfide bonds under anaerobic conditions, independent of the classical enzymatic systems like the Dsb machinery in bacteria. biorxiv.orgnih.govasm.org

The proposed mechanism involves the transfer of a zero-valent sulfur atom (S⁰) from a polysulfide to the thiol group of a cysteine residue. biorxiv.orgnih.gov This S⁰ atom then accepts two electrons from two cysteine thiols, leading to its reduction to hydrogen sulfide (B99878) (H₂S) and the concomitant formation of a disulfide bond between the two cysteine residues. biorxiv.orgnih.gov

This pathway has been demonstrated to be functionally significant. For instance, in Escherichia coli mutants lacking the DsbB enzyme (ΔdsbB), which are impaired in disulfide bond formation and show reduced growth under anaerobic conditions, treatment with polysulfides can restore both growth and the levels of intracellular protein disulfide bonds. nih.govasm.org Similarly, polysulfide treatment can promote disulfide bond formation in the periplasm of E. coli ΔdsbA mutants. nih.gov This polysulfide-mediated pathway has also been observed in other microorganisms, including Schizosaccharomyces pombe and Cupriavidus pinatubonensis. nih.gov

These findings highlight a novel, non-enzymatic mechanism for disulfide bond formation that can support microbial survival in anaerobic habitats where oxygen, the terminal electron acceptor in many canonical pathways, is absent. biorxiv.orgnih.govasm.org This pathway is also relevant to understanding disulfide bond formation in organisms that secrete few proteins with disulfide bonds, such as some Gram-positive bacteria from the Firmicutes phylum. asm.org The existence of such non-canonical pathways underscores the diverse strategies that have evolved to facilitate this critical protein modification.

Advanced Analytical Methodologies for Disulfide Bond Characterization

Mass Spectrometry-Based Techniques for Disulfide Mapping and Identification

Mass spectrometry offers a powerful suite of tools for the detailed analysis of disulfide bonds in proteins. creative-proteomics.com These techniques can be broadly categorized into "bottom-up" and "top-down" approaches. In bottom-up proteomics, proteins are enzymatically digested into smaller peptides before MS analysis. creative-proteomics.com Conversely, top-down proteomics involves the analysis of intact proteins. labrulez.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for disulfide bond analysis, providing high sensitivity and quantitative capabilities for detecting disulfide bonds and their dynamics in complex biological samples. rapidnovor.commtoz-biolabs.com

A primary method for elucidating disulfide linkages is non-reducing peptide mapping. researchgate.netgoogle.com In this approach, the protein is digested under conditions that preserve the native disulfide bonds. creative-proteomics.com The resulting mixture of peptides, including those linked by disulfide bridges, is then analyzed by LC-MS. rapidnovor.com Disulfide-linked peptides are identified by their characteristic higher molecular weights. creative-proteomics.com

A significant challenge in non-reducing peptide mapping is the potential for disulfide bond scrambling—the artificial rearrangement of disulfide connections during sample preparation, especially under basic pH and high temperatures. researchgate.net To mitigate this, various strategies have been developed, such as performing digestions at acidic pH or adding oxidizing agents like cystamine (B1669676) to prevent native disulfide disruption. researchgate.netgoogle.com

The general workflow for non-reducing peptide mapping involves:

Denaturation and Digestion: The protein is denatured and digested with a specific protease, such as trypsin, under non-reducing conditions. creative-proteomics.com The choice of enzyme is critical to generate peptides of suitable size for MS analysis. researchgate.net

LC Separation: The peptide mixture is separated using liquid chromatography, typically reversed-phase HPLC. creative-proteomics.com

MS and MS/MS Analysis: The eluted peptides are analyzed by mass spectrometry to determine their mass-to-charge ratios. Tandem MS (MS/MS) is then used to fragment the disulfide-linked peptides to confirm their identity. creative-proteomics.com

A comparative approach involving both reduced and non-reduced samples provides a robust method for confirming disulfide bond assignments. creative-proteomics.commtoz-biolabs.com In this workflow, the protein sample is split into two aliquots. One aliquot is analyzed under non-reducing conditions as described above. The second aliquot is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break the disulfide bonds. creative-proteomics.com The resulting free cysteine residues are then alkylated with a reagent like iodoacetamide (B48618) (IAM) to prevent re-oxidation. creative-proteomics.commtoz-biolabs.com

By comparing the mass spectra of the reduced and non-reduced samples, disulfide-linked peptides can be unambiguously identified. creative-proteomics.com In the non-reduced sample, disulfide-linked peptides appear as single species with a higher mass, while in the reduced and alkylated sample, they appear as two separate, lower-mass peptides. mtoz-biolabs.com This comparison simplifies data interpretation and increases confidence in the disulfide bond assignments. mtoz-biolabs.comnih.gov

| Condition | Expected MS Peak | Purpose |

| Non-Reduced | Single peak corresponding to the mass of the two peptides plus the disulfide bond. | Identifies potential disulfide-linked peptides. |

| Reduced & Alkylated | Two separate peaks corresponding to the individual peptides with alkylated cysteines. | Confirms the identity of the peptides involved in the disulfide bond. |

Non-Reducing Peptide Mapping for Disulfide Connectivity Assignment

Fragmentation Techniques in Tandem Mass Spectrometry for Disulfide-Linked Peptides

The fragmentation of disulfide-linked peptides in the gas phase is a critical step in their characterization. Different fragmentation techniques offer complementary information. nih.gov

Electron transfer dissociation (ETD) and electron capture dissociation (ECD) are non-ergodic fragmentation methods that are particularly well-suited for disulfide bond analysis. nih.govnih.govlongdom.org These techniques involve the transfer of an electron to a multiply charged precursor ion, leading to fragmentation. spectroscopyonline.comwikipedia.org A key advantage of ETD and ECD is their propensity to preferentially cleave disulfide bonds while leaving the peptide backbone largely intact. labrulez.comnih.govlongdom.orgacs.org This selective cleavage simplifies the resulting spectra and facilitates the identification of the constituent peptides. nih.govacs.org

However, the efficiency of disulfide bond cleavage by ECD can sometimes be low, and there is evidence that disulfide bonds can be preserved during ECD under certain conditions. nih.govnih.gov Despite this, ETD and ECD are invaluable tools, especially for analyzing large disulfide-linked peptides and complex disulfide networks. nih.govacs.org In some workflows, ETD is used to break the disulfide bond, and a subsequent activation step, such as collision-induced dissociation (CID), is used to fragment the resulting individual peptides for sequencing. acs.orgtandfonline.com

Collision-induced dissociation (CID) is a widely used fragmentation technique where precursor ions are fragmented by collision with an inert gas. researchgate.net In the context of disulfide-linked peptides, CID typically results in the cleavage of peptide backbone bonds, producing b- and y-type fragment ions, while often leaving the disulfide bond intact. researchgate.netnist.gov This can make the resulting spectra complex and difficult to interpret, especially for peptides containing intramolecular disulfide loops. tandfonline.comsciex.com

Higher-energy collisional dissociation (HCD) is a variant of CID performed in an Orbitrap mass spectrometer. thermofisher.com HCD generally produces b- and y-type ions similar to CID. nih.gov While CID and HCD are not ideal for directly cleaving disulfide bonds, they are crucial for obtaining sequence information from the peptide backbones. researchgate.netresearchgate.net

Hybrid fragmentation strategies, such as combining ETD with HCD (EThcD), have been developed to leverage the strengths of both techniques. nih.govnih.gov In an EThcD experiment, the ETD step preferentially cleaves the disulfide bonds, and the subsequent HCD step fragments the resulting unreacted and charge-reduced peptides to provide comprehensive sequence information. acs.orgresearchgate.net This combined approach is particularly powerful for mapping complex disulfide linkages. nih.gov

| Fragmentation Technique | Primary Cleavage Site | Advantages for Disulfide Analysis | Disadvantages for Disulfide Analysis |

| ETD/ECD | Disulfide bonds, N-Cα backbone bonds | Preferentially cleaves S-S bonds, preserves labile modifications. labrulez.comnih.govlongdom.orgacs.org | Cleavage efficiency can be variable. nih.gov |

| CID/HCD | Peptide backbone (amide bonds) | Provides peptide sequence information. researchgate.net | Does not typically cleave disulfide bonds, leading to complex spectra. nih.govsciex.com |

| EThcD | Disulfide bonds and peptide backbone | Combines the benefits of ETD and HCD for comprehensive analysis. acs.orgresearchgate.net | Generates complex spectra requiring specialized software for analysis. acs.org |

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD)

Advanced Sample Preparation Strategies for Disulfide Bond Analysis

Effective sample preparation is paramount to prevent artifacts such as disulfide scrambling and to ensure efficient analysis by mass spectrometry. Innovations in this area have focused on increasing throughput and specificity.

Traditional enzymatic digestion methods for protein analysis can be time-consuming and may introduce artifacts like disulfide bond scrambling, especially under the basic pH conditions optimal for enzymes like trypsin. researchgate.net Microwave-Assisted Acid Hydrolysis (MAAH) has emerged as a rapid and effective alternative for digesting proteins into peptides suitable for mass spectrometric analysis. biorxiv.orgresearchgate.net This technique utilizes strong acid and high temperatures generated by microwave energy to achieve protein cleavage in a matter of minutes. biorxiv.org

A key advantage of MAAH is its non-specific cleavage pattern, which generates a high degree of overlapping peptides across the protein sequence. biorxiv.orgresearchgate.net This comprehensive sequence coverage is highly beneficial for accurately mapping disulfide bridges. The rapid, artifact-free digestion at low pH minimizes the risk of disulfide scrambling that can occur under basic conditions. biorxiv.org The entire workflow, from digestion to data analysis, can be completed in under an hour, making it a high-throughput method for disulfide mapping. biorxiv.orgnih.govbiorxiv.org

| Feature | Microwave-Assisted Acid Hydrolysis (MAAH) |

| Principle | Non-specific cleavage of peptide bonds using strong acid and microwave-induced high temperatures. biorxiv.org |

| Advantages | - Extremely fast digestion (under 2 minutes). biorxiv.org - Reduces disulfide scrambling artifacts due to acidic conditions. biorxiv.org - Generates highly overlapping peptides, improving sequence coverage for disulfide mapping. biorxiv.orgresearchgate.net |

| Challenges | - The non-specific nature can create a complex mixture of peptides and chemical background. biorxiv.orgresearchgate.net |

| Applications | High-throughput and accurate disulfide bond mapping in purified proteins, including therapeutic antibodies. biorxiv.orgresearchgate.netproteomexchange.org |

For proteins with multiple disulfide bonds, determining the specific connectivity can be challenging. Step-wise reduction and alkylation (SRA) protocols offer a solution by selectively reducing and labeling subsets of disulfide bonds. A notable example is the Stepwise Reduction and Differentiated Alkylation (SRDA) method. researchgate.net

This approach involves a series of controlled reduction and alkylation steps using different reagents. For instance, a milder reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be used to partially reduce the most accessible disulfide bonds. researchgate.net The newly formed free thiol groups are then blocked with a specific alkylating agent, such as N-ethylmaleimide (NEM). researchgate.net Subsequently, a stronger reducing agent like dithiothreitol (DTT) is applied to break the remaining, more stable disulfide bonds, which are then alkylated with a different reagent, such as iodoacetamide (IAM). researchgate.net The mass shifts introduced by the different alkylating agents allow for the unambiguous identification of the original disulfide linkages via mass spectrometry. researchgate.net This method has been successfully applied to characterize the three disulfide bridges in insulin (B600854) aspart. researchgate.net

| Step | Reagent Example | Purpose |

| Partial Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | Reduces the most labile/accessible disulfide bonds. researchgate.netsigmaaldrich.com |

| First Alkylation | N-ethylmaleimide (NEM) | Covalently modifies the free thiols generated in the first step, preventing reoxidation. researchgate.netacs.org |

| Full Reduction | Dithiothreitol (DTT) | Reduces the remaining, more stable disulfide bonds. researchgate.netresearchgate.net |

| Second Alkylation | Iodoacetamide (IAM) | Modifies the newly generated free thiols with a different mass tag. researchgate.netresearchgate.netsigmaaldrich.com |

Microwave-Assisted Acid Hydrolysis for High-Throughput Disulfide Mapping

In-Source Reduction and Dissociation Techniques for Disulfide Bonds

In addition to pre-analysis sample preparation, disulfide bond cleavage can also be induced within the mass spectrometer itself. In-source reduction (ISR) and in-source decay (ISD) are techniques where disulfide bonds are cleaved during the ionization process or within the ion source. researchgate.netnih.gov These methods can be coupled with liquid chromatography-mass spectrometry (LC-MS) to analyze disulfide-linked peptides. researchgate.net

For instance, post-column in-source reduction can be employed to partially reduce disulfide-linked peptides just before they enter the mass spectrometer. nih.gov This approach, followed by fragmentation techniques like Higher-Energy Collisional Dissociation (HCD), allows for the characterization of complex disulfide linkages, including those involving closely spaced cysteine residues. nih.gov ISD has been shown to effectively cleave both inter- and intra-chain disulfide bonds, providing fragment ions that can accurately assign these linkages. researchgate.net These in-source techniques offer a rapid alternative to chemical reduction methods.

Integration of Ion Mobility Spectrometry (e.g., FAIMS) with Mass Spectrometry

Ion Mobility Spectrometry (IMS) adds another dimension of separation to mass spectrometry, separating ions based on their size, shape, and charge. High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) is a type of IMS that separates ions based on their differential mobility in high and low electric fields. biorxiv.orgrsc.org When coupled with MS, FAIMS can significantly enhance the analysis of complex biological samples, including those for disulfide bond characterization.

The integration of FAIMS is particularly beneficial when using non-specific digestion methods like MAAH, as it effectively removes chemical background and separates the complex mixture of peptides prior to mass analysis. biorxiv.orgbiorxiv.org This results in cleaner mass spectra and improved signal-to-noise ratios, leading to higher confidence in peptide and disulfide bond identification. biorxiv.orgchemrxiv.org FAIMS can separate ions based on their charge states and conformations, which can be useful in distinguishing different disulfide-linked species. chemrxiv.orgnih.gov The use of FAIMS has been shown to increase the number of identified proteins and peptides in complex mixtures. biorxiv.org

Computational Algorithms and Software for Automated Disulfide Bond Analysis from Proteomic Data

The large and complex datasets generated by modern mass spectrometers necessitate the use of sophisticated computational tools for automated analysis. Several algorithms and software packages have been developed specifically for the identification of disulfide-linked peptides from tandem MS data. nih.govresearchgate.net

These tools work by matching experimental MS/MS spectra against theoretical spectra of all possible disulfide-linked peptide combinations from a protein sequence database. nih.govworldscientific.com They must account for the unique fragmentation patterns of disulfide-bonded peptides. For example, the XlinkX node in Proteome Discoverer has been extended to efficiently process data from non-specific digestion methods like MAAH. biorxiv.orgbiorxiv.org Other software, such as MassMatrix, utilizes a probabilistic scoring model to identify disulfide bonds with high confidence, even without prior chemical reduction. nih.govnih.gov DiSulFinder is another tool designed to identify various fragment types from disulfide-linked peptides generated by different fragmentation methods. researchgate.net These computational approaches are crucial for the high-throughput and accurate analysis of disulfide connectivity. researchgate.net

| Software/Algorithm | Key Features |

| XlinkX/PD | Optimized for analyzing data from non-specific digestions (e.g., MAAH) and includes effective false discovery rate correction. biorxiv.orgbiorxiv.org |

| MassMatrix | Employs a probabilistic scoring model to identify disulfide-linked peptides with high confidence from tandem MS data. nih.govnih.gov |

| DiSulFinder | A vendor-neutral algorithm that identifies a variety of fragment types from both collision-activated and electron-based dissociation methods. researchgate.net |

| pSSbond-PseAAC | A machine learning-based method that integrates sequence features and statistical moments to predict intramolecular disulfide bonds with high accuracy. consensus.app |

Structural Biology Techniques for Disulfide Bond Determination

While mass spectrometry is a powerful tool for identifying disulfide connectivity, structural biology techniques provide direct, high-resolution information about the three-dimensional arrangement of disulfide bonds within a protein's native structure.

The primary methods for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govmtoz-biolabs.com X-ray crystallography provides a high-resolution electron density map of a protein crystal, from which the positions of atoms, including the sulfur atoms of a disulfide bond, can be determined. The typical bond length of a disulfide linkage observed in crystal structures is approximately 2.04 Å. frontiersin.org

NMR spectroscopy, on the other hand, determines the structure of proteins in solution. frontiersin.org While the disulfide bond itself is not directly observed in NMR, its presence creates structural constraints on the protein backbone and side chains. By measuring distances and angles between neighboring NMR-active nuclei, the conformation of the disulfide-bridged region can be accurately defined. frontiersin.org Both techniques are powerful for defining the molecular structures of disulfide-rich biomolecules but can be limited by the need for large amounts of pure sample for crystallography or by the size of the protein for NMR. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Disulfide Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. uq.edu.au For a peptide with an (11→15)-disulfide bond, NMR can provide detailed insights into the local conformation and dynamics around the disulfide bridge.

A key aspect of NMR analysis is the assignment of chemical shifts for the protons (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms in the peptide. The ¹³C chemical shifts of the α-carbon (Cα) and β-carbon (Cβ) of the cysteine residues involved in the disulfide bond are particularly informative. researchgate.net The redox state of a cysteine residue can be determined from its Cβ chemical shift; an oxidized cysteine (in a disulfide bond) typically has a Cβ chemical shift in the range of 35-45 ppm, whereas a reduced cysteine has a Cβ shift between 25-35 ppm. researchgate.net

Furthermore, the measurement of scalar coupling constants (J-couplings) can provide information about dihedral angles within the peptide backbone and side chains, further constraining the conformational possibilities. rsc.org The combination of NOE-derived distance restraints and J-coupling-derived dihedral angle restraints allows for the calculation of a high-resolution solution structure of the peptide, revealing the precise geometry of the (11→15)-disulfide bond and its impact on the surrounding peptide structure.

Table 1: Representative ¹³C NMR Chemical Shifts for Cysteine Residues in a Hypothetical (11→15)-Disulfide Containing Peptide

| Residue | Cα Chemical Shift (ppm) | Cβ Chemical Shift (ppm) | Redox State |

| Cys-11 | 54.2 | 39.8 | Oxidized |

| Cys-15 | 53.8 | 40.5 | Oxidized |

X-ray Crystallography for Atomic-Resolution Disulfide Localization

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov For a peptide containing an (11→15)-disulfide bond, this technique can unambiguously confirm the presence of the disulfide bridge and provide precise coordinates for all atoms, including the sulfur atoms of the cysteines at positions 11 and 15.

The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built and refined. oatext.com In the resulting structure, the electron density corresponding to the sulfur-sulfur bond of the (11→15)-disulfide would be clearly visible, providing unequivocal evidence of this linkage.

The high-resolution structure obtained from X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and dihedral angles associated with the disulfide bond. The Cβ-Sγ-S'γ-C'β dihedral angle (χ3) is a key parameter that describes the conformation of the disulfide bridge and influences its stability and reactivity. uq.edu.au

A challenge in crystallizing peptides is their inherent flexibility. However, the conformational constraint imposed by the (11→15)-disulfide bond can facilitate crystallization by reducing the number of accessible conformations. wisc.edu

Table 2: Typical Geometric Parameters for a Disulfide Bond Determined by X-ray Crystallography

| Parameter | Typical Value |

| S-S bond length | 2.02 - 2.06 Å |

| C-S-S bond angle | 101° - 105° |

| C-S-S-C dihedral angle (χ3) | ± 90° |

Other Biochemical and Spectroscopic Approaches

Differential peptide mapping, typically using liquid chromatography-mass spectrometry (LC-MS), is a cornerstone technique for identifying disulfide bond connectivity in proteins and peptides. nih.gov This method can be applied to confirm the (11→15)-disulfide linkage.

The strategy involves digesting the peptide under two different conditions: non-reducing and reducing. sciex.com Under non-reducing conditions, the disulfide bond remains intact. The peptide is digested with a protease, such as trypsin, and the resulting fragments are analyzed by LC-MS. The (11→15)-disulfide bond would link the two cysteine-containing fragments, resulting in a single, larger peptide with a specific mass-to-charge ratio (m/z) in the mass spectrum.

In the second part of the experiment, the peptide is first treated with a reducing agent, like dithiothreitol (DTT), to break the disulfide bond. The resulting free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide to prevent the disulfide bond from reforming. sciex.com The reduced and alkylated peptide is then digested with the same protease. In this case, the two cysteine-containing fragments will appear as two separate, smaller peptides in the LC-MS analysis.

By comparing the chromatograms and mass spectra from the non-reduced and reduced digests, the disulfide-linked peptide can be identified. The disappearance of the larger peptide peak from the non-reduced sample and the appearance of two new, smaller peptide peaks in the reduced sample confirms the presence and location of the (11→15)-disulfide bond. nih.govacs.org

Two-dimensional infrared (2D-IR) vibrational echo spectroscopy is an ultrafast spectroscopic technique that can probe protein and peptide structural dynamics on a timescale of picoseconds. nih.govnih.gov While not used for the initial identification of the disulfide bond, it provides valuable information on how the (11→15)-disulfide bond influences the conformational flexibility and dynamics of the peptide.

This technique monitors the fluctuations in the vibrational frequencies of specific molecular bonds, often the amide I band of the peptide backbone. rsc.org The formation of the (11→15)-disulfide bond introduces a significant constraint on the peptide's backbone, which can alter its conformational dynamics.

In a 2D-IR experiment, a series of ultrafast infrared laser pulses are used to create a 2D spectrum that reveals the coupling between different vibrational modes and their dynamics. By comparing the 2D-IR spectra of the peptide with the intact (11→15)-disulfide bond to the spectra of the reduced peptide (where the disulfide bond is broken), one can quantify the effect of the disulfide bond on the peptide's conformational fluctuations. nih.gov

Research on model peptides has shown that the presence of a disulfide bond can slow down the rate of structural fluctuations, indicating a more rigid and less dynamic structure. nih.gov The disruption of the disulfide bond leads to an acceleration of the equilibrium sampling of different protein configurations. nih.gov Therefore, 2D-IR spectroscopy can provide a detailed picture of the energetic landscape of the peptide and how the (11→15)-disulfide bond shapes this landscape by restricting conformational freedom.

Computational Approaches in Disulfide Bond Research

Molecular Dynamics Simulations of Disulfide Bond Dynamics

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the conformational dynamics of proteins and the role of disulfide bonds in maintaining structural integrity. oup.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how proteins and their constituent disulfide bonds move and fluctuate over time.

MD simulations offer a window into the dynamic nature of disulfide bonds within the complex and fluctuating environment of a protein. oup.com By simulating proteins in explicit water, researchers can observe how the disulfide bond constrains the protein's conformational flexibility. nih.gov For instance, simulations have been used to identify flexible regions in proteins that could be targeted for stability enhancement by engineering a new disulfide bond. oup.com Haloalkane dehalogenase (DhlA) was used as a model to demonstrate that MD simulations can successfully identify mobile protein domains where the introduction of a disulfide cross-link can enhance thermal stability. oup.com

Furthermore, simulations can compare the conformational dynamics of a protein with and without a specific disulfide bond. nih.gov Studies on the amyloid-β (Aβ42) peptide have shown that introducing a disulfide bond leads to more compact structures and alters the sampled conformations, which has implications for its aggregation properties. nih.govbohrium.com These simulations highlight that the function of disulfide bonds often extends beyond simple stabilization, influencing the protein's dynamic behavior and functional pathways. bohrium.com

Disulfide bonds can exist in a state of mechanical strain, or "prestress," due to the topological constraints of the protein structure. nih.gov This prestress can render the bond more susceptible to cleavage and is believed to play a role in the regulation of protein function, a phenomenon known as allostery. nih.govresearchgate.net MD simulations, combined with methods like force distribution analysis, can quantify the forces acting on disulfide bonds. researchgate.net

Research has shown that certain disulfide conformations, such as the -RHstaple and -/+RHHook types, carry a significantly higher tensile prestress than other conformations. nih.govresearchgate.net This prestress primarily results from the stretching of the sulfur-sulfur (S-S) bond itself and nearby bond angles. nih.govresearchgate.net An example is the Cys130-Cys159 disulfide bond in the CD4 protein, which is known to be redox-active; its significant prestress helps explain its elevated reactivity. nih.gov The mechanical stretching of the S-S bond can affect its redox potential, suggesting that prestress is a mechanism used by proteins to fine-tune the reactivity of allosteric disulfide bonds for specific functional roles. nih.gov This coupling of ligand binding, mechanical force, and redox events can control cell adhesion and other protein-protein interactions. elifesciences.org

| Disulfide Conformation | Relative Incidence in Allosteric Bonds | Observed Prestress Level | Primary Source of Stress |

|---|---|---|---|

| -RHstaple | High (~80% of structurally defined allosteric bonds, along with other allosteric types) researchgate.net | Significantly higher than other conformations nih.govresearchgate.net | S-S bond stretching and neighboring bond angles nih.govresearchgate.net |

| -/+RHhook | High (~80% of structurally defined allosteric bonds, along with other allosteric types) researchgate.net | Significantly higher than other conformations nih.govresearchgate.net | S-S bond stretching and neighboring bond angles nih.govresearchgate.net |

| Other 18 Conformations | Low (~20% of structurally defined allosteric bonds) researchgate.net | Significantly lower researchgate.net | Primarily dihedral angle torsions nih.gov |

Studying Disulfide Bond Behavior within Protein Environments

Quantum Mechanical and Hybrid QM/MM Methods in Disulfide Chemistry

While MD simulations are powerful for studying conformational dynamics, they rely on classical mechanics and cannot explicitly model the breaking and forming of chemical bonds. For this, quantum mechanical (QM) methods are required. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise by treating a small, chemically active region (like a disulfide bond and its immediate reactants) with QM, while the rest of the protein and solvent are treated with the more computationally efficient MM force fields. researchgate.netaip.org

Understanding the mechanism of disulfide bond formation is crucial for fields ranging from antibody engineering to protein folding studies. xtalpi.comacs.orgnih.gov QM/MM simulations have been employed to investigate the reaction mechanism of disulfide cross-linking with reagents like hydrogen peroxide (H₂O₂). xtalpi.comacs.orgnih.govresearchgate.net These studies show that the reaction can proceed through different pathways depending on the pKa of the reacting cysteine residues, ultimately forming a sulfenic acid/sulfenate intermediate that then reacts with another cysteine. xtalpi.comacs.orgnih.gov

These computational models can also examine the role of the solvent, showing how water molecules can assist in proton transfer steps and affect the energy barriers of the reaction. xtalpi.comacs.orgnih.gov Furthermore, QM/MM simulations combined with transition path sampling have been used to elucidate the dynamic effects of mechanical force on thiol/disulfide exchange reactions. acs.org These studies reveal that an applied force can alter the transition state of the reaction, providing a molecular-level explanation for how mechanical stress can regulate disulfide bond chemistry. acs.org

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of molecules to determine their properties. frontiersin.org It has become a core technology in materials science and quantum chemical computing. nih.gov DFT is particularly valuable for studying disulfide bonds due to its balance of accuracy and computational cost. frontiersin.org

DFT calculations are used to predict the S-S bond dissociation energies (BDEs) of various disulfide compounds. researchgate.net Such studies have found that the electronic effects of substituents, especially conjugation, are the predominant factors in determining the strength of the S-S bond. researchgate.net DFT can also be used to benchmark other, less computationally expensive methods. acs.org For example, researchers have used high-level calculations to find the best-performing DFT functionals for describing the S-S bond, with PBE0, M06-2X, and DSD-PBEP86 being among the most accurate. acs.org In the context of QM/MM studies, DFT is often the QM method of choice for describing the reactive center. xtalpi.comacs.orgnih.gov

| Application Area | Specific Research Question | Key Findings from DFT |

|---|---|---|

| Bond Energy Calculation | Predicting S-S bond dissociation energies (BDEs). researchgate.net | Electronic effects of substituents are the primary determinant of S-S bond strength. researchgate.net |

| Reaction Mechanisms | Investigating pathways of disulfide cross-linking. xtalpi.comacs.org | Identifies intermediates (e.g., sulfenic acid) and transition states in the reaction. xtalpi.comacs.org |

| Method Benchmarking | Finding accurate DFT functionals for disulfide systems. acs.org | Functionals like PBE0, M06-2X, and DSD-PBEP86 provide reliable geometries for the S-S bond. acs.org |

| Electronic Properties | Studying the electronic structure of disulfide-containing materials. aip.org | Provides insights into orbital contributions and hybridization, essential for optoelectronic applications. aip.org |

Reaction Mechanism Studies of Disulfide Cross-Linking

Development and Refinement of Force Fields for Disulfide Bonds

The accuracy of classical MD simulations is entirely dependent on the quality of the underlying force field—a set of parameters and equations that describe the potential energy of the system. pnas.org Standard force fields often treat disulfide bonds as static links, which prevents the simulation of their formation, cleavage, or exchange. acs.org

Significant research has been dedicated to developing and refining force fields to better model disulfide bonds. One major advancement is the creation of potentials that allow for the dynamic formation and breaking of disulfide bonds during a simulation. acs.orgacs.orgresearchgate.net The united-residue (UNRES) force field, for example, was coupled with a potential function that introduces a transition barrier between the bonded and non-bonded states of cysteine residues. acs.orgacs.orgresearchgate.net This allows for the simulation of entire oxidative folding pathways, where both native and non-native disulfide bonds can form and break dynamically. researchgate.net

These advanced force fields, available for both all-atom and coarse-grained models, improve the accuracy of protein structure prediction and provide deeper insights into the role of disulfide bonds in stabilizing folding intermediates and affecting folding kinetics. acs.orgacs.org The ongoing refinement of these force fields is crucial for expanding the scope and predictive power of molecular simulations in disulfide bond research. bohrium.com

Computational Prediction of Disulfide Bond Patterns and Functional Roles

Computational tools are indispensable for predicting the likelihood of cysteine residues forming disulfide bonds and for estimating the functional consequences of these linkages. For a specific motif like the (11-->15)-Disulfide, which implies a Cys-X-X-X-Cys pattern, these predictions are grounded in both sequence-based and structure-based features. The short loop created by this linkage imposes significant conformational constraints, making it a distinct feature that algorithms can be trained to recognize and characterize.

Genomic Approaches to Identify Disulfide-Rich Proteins

The initial step in identifying proteins that might contain an (11-->15)-Disulfide bond is often a large-scale genomic or proteomic screen. These computational approaches scan entire translated genomes to shortlist candidate proteins that are likely to be stabilized by disulfide bonds. The underlying principle is that disulfide bond formation is not random; it primarily occurs in specific cellular compartments, most notably the endoplasmic reticulum (ER) in eukaryotes, and the periplasm in bacteria. Therefore, algorithms search for proteins destined for these oxidative environments.

The process typically involves a multi-step pipeline:

Identification of Cysteine Content: Genomes are scanned for open reading frames (ORFs) that encode proteins with a statistically significant number of cysteine residues. A Cys-X-X-X-Cys motif is a primary pattern of interest.

Subcellular Localization Prediction: Algorithms like SignalP or Phobius are used to identify N-terminal signal peptides. The presence of a signal peptide strongly suggests that the protein will be translocated into the ER, making it a candidate for disulfide bond formation by protein disulfide isomerase (PDI) and other oxidoreductases.

Connectivity Pattern Prediction: Once a disulfide-rich, secreted protein is identified, the next challenge is to predict the bonding pattern among its multiple cysteines. For a protein containing cysteines at positions 11 and 15, along with other cysteines, algorithms must determine if the (11-->15) linkage is the most probable configuration. These predictors use machine learning models (e.g., support vector machines, neural networks) trained on known protein structures. The models evaluate features such as the linear distance between cysteines in the sequence (a short distance of 3 residues for the 11-->15 case) and the evolutionary conservation of the cysteine pair in homologous proteins.

The table below summarizes key features used by computational pipelines to identify proteins likely to contain disulfide bonds, such as the (11-->15)-Disulfide.

| Computational Feature | Description | Relevance to (11-->15)-Disulfide Prediction |

|---|---|---|

| Cysteine Density/Spacing | The number and relative positions of cysteine residues in the primary sequence. | The Cys-X-X-X-Cys pattern (e.g., between positions 11 and 15) is a common, recognizable motif that algorithms are trained to detect. |

| Signal Peptide Prediction | Identification of an N-terminal sequence that targets the protein for secretion or insertion into the ER. | Confirms the protein enters an oxidative environment where disulfide bond formation is enzymatically catalyzed. |